molecular formula C15H16FN3S B12204071 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole

2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole

Cat. No.: B12204071
M. Wt: 289.4 g/mol
InChI Key: PTYUVQNFUDLXLG-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclohexylidenehydrazinyl group and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole typically involves the condensation of appropriate thioamide and hydrazine derivatives. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole may undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield hydrazine derivatives.

Scientific Research Applications

2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Disruption of cellular processes: Affecting cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyclohexylidenehydrazinyl)-4-phenylthiazole: Lacks the fluorine atom, which may affect its chemical and biological properties.

    2-(2-Cyclohexylidenehydrazinyl)-4-(4-chlorophenyl)thiazole: Contains a chlorine atom instead of fluorine, which may alter its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions.

Properties

Molecular Formula

C15H16FN3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H16FN3S/c16-12-8-6-11(7-9-12)14-10-20-15(17-14)19-18-13-4-2-1-3-5-13/h6-10H,1-5H2,(H,17,19)

InChI Key

PTYUVQNFUDLXLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)F)CC1

Origin of Product

United States

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